4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde
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Overview
Description
4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde is an organic compound with the molecular formula C11H7BrN2O2. It is characterized by the presence of a bromopyrimidine moiety attached to a benzaldehyde group through an oxygen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde typically involves the reaction of 5-bromopyrimidine with 4-hydroxybenzaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyrimidine ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, and nucleophiles (amines, thiols).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: 4-((5-Bromopyrimidin-2-yl)oxy)benzoic acid.
Reduction: 4-((5-Bromopyrimidin-2-yl)oxy)benzyl alcohol
Scientific Research Applications
4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles
Biology: It serves as a precursor in the development of bioactive compounds and pharmaceuticals
Medicine: Research into its derivatives has shown potential for therapeutic applications, including anticancer and antimicrobial activities
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom in the pyrimidine ring is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in the synthesis of various derivatives with potential biological activities .
Comparison with Similar Compounds
- 4-((5-Chloropyrimidin-2-yl)oxy)benzaldehyde
- 4-((5-Fluoropyrimidin-2-yl)oxy)benzaldehyde
- 4-((5-Iodopyrimidin-2-yl)oxy)benzaldehyde
Comparison: 4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
4-(5-bromopyrimidin-2-yl)oxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O2/c12-9-5-13-11(14-6-9)16-10-3-1-8(7-15)2-4-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGYDPASLRDTIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=NC=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640034 |
Source
|
Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-73-9 |
Source
|
Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(5-bromopyrimidin-2-yl)oxy]benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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